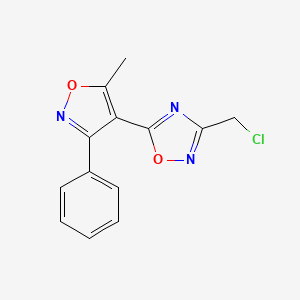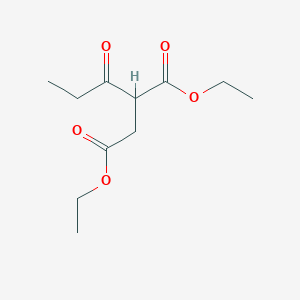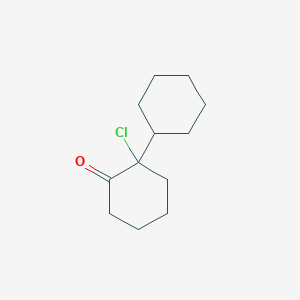
2-(Pyridin-2-yl)cyclopentan-1-one
Übersicht
Beschreibung
“2-(Pyridin-2-yl)cyclopentan-1-one” is a chemical compound with the IUPAC name 2-(pyridin-2-ylmethyl)cyclopentan-1-one . It has a molecular weight of 175.23 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9H,3-4,6,8H2 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 175.23 . It is stored at a temperature of 4 degrees Celsius and is in liquid form .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Supramolecular Chains
A study by (A. Moustafa et al., 2012) discussed the molecular structure of a related compound, focusing on the planarity and conformation of various rings in the molecule. The study also examined the formation of supramolecular chains and layers via interactions like N—H⋯N and C—H⋯O.
Ring Conformations and Molecular Interactions
Another study by (Raju Suresh Kumar et al., 2010) investigated the conformation of pyrrolidine and cyclopentane rings in a similar compound, highlighting how these conformations affect molecular interactions and crystal packing.
Ligand Synthesis and Complex Chemistry
Research by (M. Halcrow, 2005) reviewed the synthesis of ligands related to 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry, including applications in luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties.
Photoinduced Tautomerization
A study by (V. Vetokhina et al., 2012) focused on photoinduced tautomerization in pyridine derivatives, examining different types of photoreactions and their implications in molecular processes.
Cyclometallation and Functionalisation
The work by (M. Kondrashov et al., 2015) explored cyclometallation of 2-(1-naphthyl)-pyridine, discussing the regioselectivity and resulting C-H functionalisation products.
Synthesis and Photophysics of π-Conjugated Compounds
A paper by (D. Branowska et al., 2015) described the synthesis and photophysical properties of π-conjugated thienylenecycloalkeno[c]pyridine compounds, including their absorption peaks and photoluminescence characteristics.
C–H⋯N and C–H⋯π Interactions in Crystal Packing
Research by (C. Lai et al., 2006) examined the molecular structures and crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, emphasizing the role of C–H⋯N and C–H⋯π interactions.
Uncatalyzed Reaction of Alkynes
A study by (B. Alcaide et al., 2015) explored the metal-free direct [2+2] cycloaddition reaction of alkynes, highlighting a mild and facile protocol for synthesizing substituted cyclobutenes.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-pyridin-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFQABYDNWRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371938 | |
| Record name | 2-(Pyridin-2-yl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28885-25-8 | |
| Record name | 2-(Pyridin-2-yl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trichloro-1-[1-(2-nitrophenyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1621315.png)



![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)


![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)

![Methyl 2-[(2-oxopropyl)thio]benzoate](/img/structure/B1621329.png)

![2-iodo-N-[(E)-2-(5-methyl-2-furyl)-1-(phenylcarbamoyl)ethenyl]benzamide](/img/structure/B1621333.png)

![1-[2-(2-Chlorophenoxy)ethyl]piperazine](/img/structure/B1621337.png)
